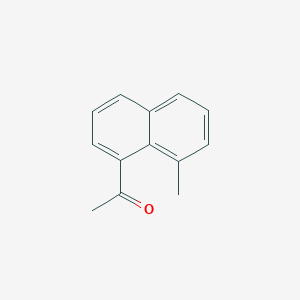
1-(8-Methylnaphthalen-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Methylnaphthalen-1-yl)ethan-1-one is an organic compound with the molecular formula C13H12O It is a derivative of naphthalene, characterized by the presence of a methyl group at the 8th position and an ethanone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Methylnaphthalen-1-yl)ethan-1-one typically involves Friedel-Crafts acylation. This reaction uses naphthalene as the starting material, which undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
- Temperature: 0-5°C
- Solvent: Dichloromethane (DCM) or carbon disulfide (CS2)
- Reaction Time: 1-2 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters are carefully controlled to ensure high purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-Methylnaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) in the presence of iron (Fe) catalyst.
Major Products:
Oxidation: 1-(8-Methylnaphthalen-1-yl)ethanoic acid
Reduction: 1-(8-Methylnaphthalen-1-yl)ethanol
Substitution: 1-(8-Bromo-naphthalen-1-yl)ethan-1-one
Aplicaciones Científicas De Investigación
1-(8-Methylnaphthalen-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(8-Methylnaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
- 1-(Naphthalen-1-yl)ethan-1-one
- 1-(Naphthalen-2-yl)ethan-1-one
- 1-(8-Methylnaphthalen-2-yl)ethan-1-one
Comparison: 1-(8-Methylnaphthalen-1-yl)ethan-1-one is unique due to the specific positioning of the methyl and ethanone groups, which influence its chemical reactivity and biological activity. Compared to 1-(Naphthalen-1-yl)ethan-1-one, the presence of the methyl group at the 8th position can enhance its hydrophobic interactions and potentially alter its binding affinity to molecular targets.
Propiedades
Número CAS |
67757-66-8 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
1-(8-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-5-3-6-11-7-4-8-12(10(2)14)13(9)11/h3-8H,1-2H3 |
Clave InChI |
HADOTSLWEGHSTA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC=C2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742097.png)
![1-{4-[3-(Dimethylamino)prop-2-enoyl]phenyl}-1,4-dihydropyridin-4-one](/img/structure/B11742112.png)
![1-(butan-2-yl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742116.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11742117.png)
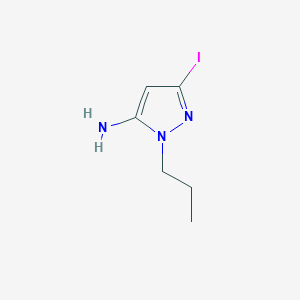
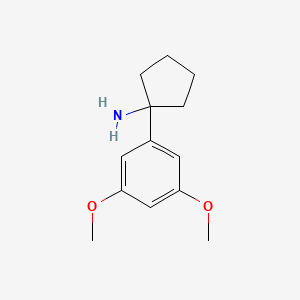
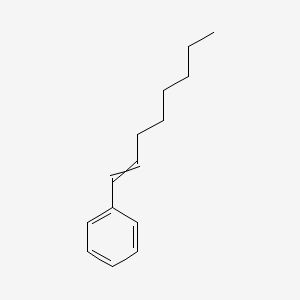
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742139.png)
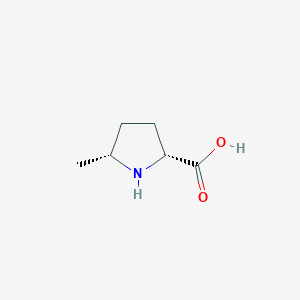
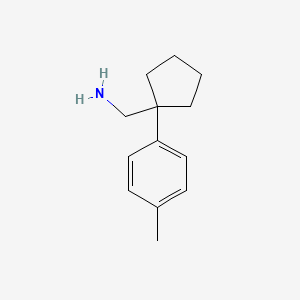
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742163.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11742167.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742168.png)
